molecular formula C7H8ClN5 B11070226 6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11070226
M. Wt: 197.62 g/mol
InChI Key: CXIMRUDQFSZPON-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several methods. One common approach involves the annulation of a triazole ring to a pyrimidine moiety. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the chlorine atom and the specific arrangement of the triazole and pyrimidine rings

Properties

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H8ClN5/c1-3-5(8)4(2)13-7(10-3)11-6(9)12-13/h1-2H3,(H2,9,12)

InChI Key

CXIMRUDQFSZPON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)N)C)Cl

Origin of Product

United States

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